molecular formula C26H26N2O5S2 B13804153 3-((2,5-Diethyl-1H-pyrrol-1-yl)sulfonyl)-4-phenoxy-5-((3-thienylmethyl)amino)benzoic acid CAS No. 76557-33-0

3-((2,5-Diethyl-1H-pyrrol-1-yl)sulfonyl)-4-phenoxy-5-((3-thienylmethyl)amino)benzoic acid

Cat. No.: B13804153
CAS No.: 76557-33-0
M. Wt: 510.6 g/mol
InChI Key: VTFGMWMCEMSBNQ-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring a sulfonyl-linked 2,5-diethylpyrrole group, a phenoxy substituent at position 4, and a 3-thienylmethylamino moiety at position 3. The diethylpyrrole group may enhance membrane permeability compared to dimethyl analogs, while the thiophene and phenoxy groups contribute to π-π interactions and hydrogen bonding .

Properties

CAS No.

76557-33-0

Molecular Formula

C26H26N2O5S2

Molecular Weight

510.6 g/mol

IUPAC Name

3-(2,5-diethylpyrrol-1-yl)sulfonyl-4-phenoxy-5-(thiophen-3-ylmethylamino)benzoic acid

InChI

InChI=1S/C26H26N2O5S2/c1-3-20-10-11-21(4-2)28(20)35(31,32)24-15-19(26(29)30)14-23(27-16-18-12-13-34-17-18)25(24)33-22-8-6-5-7-9-22/h5-15,17,27H,3-4,16H2,1-2H3,(H,29,30)

InChI Key

VTFGMWMCEMSBNQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(N1S(=O)(=O)C2=CC(=CC(=C2OC3=CC=CC=C3)NCC4=CSC=C4)C(=O)O)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid, 3-((2,5-Dimethyl-1H-pyrrol-1-yl)sulfonyl)-4-(phenylamino)-5-((3-thienylmethyl)amino) (CAS: 76557-39-6)

  • Structural Differences: Pyrrole substituents: Dimethyl (vs. diethyl in the target compound). Benzene substituent at position 4: Phenylamino (vs. phenoxy).
  • Phenoxy (electron-withdrawing) vs. phenylamino (electron-donating) alters electronic density on the benzene ring, affecting binding to targets like carbonic anhydrase or kinases .
  • Synthesis : Both compounds likely derive from sulfonation of pyrrole intermediates, but the diethyl variant requires longer alkylation steps .

2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic Acid

  • Structural Differences :
    • Core heterocycle: Pyrazole (vs. pyrrole).
    • Substituents: Chlorine atoms at positions 2 and 5, sulfonic acid group (vs. sulfonyl-pyrrole and carboxylic acid in the target compound).
  • Implications :
    • Sulfonic acid enhances water solubility but reduces cell permeability.
    • Chlorine atoms increase electronegativity, favoring interactions with hydrophobic enzyme pockets. Pyrazole’s planar structure may improve stacking interactions compared to pyrrole’s flexibility .

(E)-4-(((3-(Substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide

  • Structural Differences: Central linkage: Sulfonamide (vs. sulfonyl-pyrrole). Substituents: Pyrazole-methylene bridge (vs. phenoxy-thienylamino groups).
  • Implications :
    • Sulfonamide groups are classic in diuretics and antibiotics; the target compound’s sulfonyl-pyrrole may reduce off-target effects.
    • In silico studies on bioavailability suggest pyrazole derivatives exhibit moderate oral absorption (70-80% predicted), whereas the target compound’s diethylpyrrole may delay metabolic clearance .

Research Findings and Gaps

  • Crystallography : The target compound’s structure remains uncharacterized. Tools like SHELXL or ORTEP-3 could elucidate conformational preferences (e.g., torsion angles between thiophene and benzoic acid).
  • Biological Data: No direct activity data exists for the target compound, but analogs with sulfonylpyrrole groups show promise in targeting ATP-binding pockets .
  • Synthetic Challenges : Diethylpyrrole synthesis requires careful control of alkylation conditions to avoid byproducts .

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